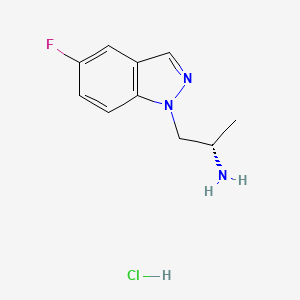

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine hydrochloride

Description

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine hydrochloride is a chiral amine derivative featuring a 5-fluoroindazole moiety. The compound’s structure includes a propan-2-amine backbone linked to the N1 position of the indazole ring, with a fluorine substituent at the 5-position of the indazole.

Indazole derivatives are pharmacologically significant due to their structural resemblance to indole-based compounds, which are prevalent in central nervous system (CNS) therapeutics. The fluorine atom enhances metabolic stability and may influence binding affinity through electronic effects.

Properties

Molecular Formula |

C10H13ClFN3 |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

(2S)-1-(5-fluoroindazol-1-yl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H12FN3.ClH/c1-7(12)6-14-10-3-2-9(11)4-8(10)5-13-14;/h2-5,7H,6,12H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

WAZZCAPXGJFAMC-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](CN1C2=C(C=C(C=C2)F)C=N1)N.Cl |

Canonical SMILES |

CC(CN1C2=C(C=C(C=C2)F)C=N1)N.Cl |

Origin of Product |

United States |

Biological Activity

(S)-1-(5-Fluoro-1H-indazol-1-yl)propan-2-amine hydrochloride, also known as (2S)-1-(5-fluoroindazol-1-yl)propan-2-amine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12FN3 |

| Molecular Weight | 193.22 g/mol |

| IUPAC Name | 1-(5-fluoroindazol-1-yl)propan-2-amine |

| InChI Key | ILPBKZWYZJHZAZ-UHFFFAOYSA-N |

Research indicates that this compound exhibits activity as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β). The inhibition of GSK-3β is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis.

In a study examining structure–activity relationships (SARs), it was found that modifications at the indazole ring significantly influenced the compound's potency against GSK-3β. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong inhibitory effects on this target .

Neuroprotective Effects

Additionally, some studies suggest that compounds with similar structures exhibit neuroprotective effects. The neuroprotective properties are attributed to their ability to modulate signaling pathways involved in neuronal survival and stress responses . This potential makes this compound a candidate for further investigation in neurodegenerative diseases.

Case Studies

Case Study 1: GSK-3β Inhibition

In a recent study, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on GSK-3β. The results indicated that certain modifications led to enhanced potency and metabolic stability. For example, one derivative exhibited an IC50 value of 480 nM, which is significantly lower than previous analogs .

Case Study 2: Neuroprotective Screening

Another study focused on evaluating the neuroprotective effects of similar indazole derivatives in cellular models of oxidative stress. The results demonstrated that these compounds could significantly reduce cell death induced by oxidative stressors, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Key Observations:

- Aryl Group Differences : The target compound’s indazole ring (vs. indole in PAL-542/544) introduces an additional nitrogen atom, which may alter hydrogen-bonding interactions and receptor binding kinetics.

- Substituent Effects : Fluorine at the 5-position (shared with PAL-544) enhances electronegativity and metabolic stability compared to chlorine (PAL-542) or methoxy groups ().

- Amine Position : Propan-2-amine derivatives (target compound, PAL series) may exhibit different pharmacokinetic profiles compared to propan-1-amine analogs (), due to steric and electronic variations.

- Stereochemistry : The (S)-configuration of the target compound could confer superior target engagement compared to racemic mixtures (e.g., ) or R-enantiomers (e.g., PAL-569 in ) .

Pharmacological and Functional Comparisons

highlights the pharmacological profiles of structurally related DA/5HT releasers. Key findings include:

- Anti-Cocaine Effects: PAL-542 (high DA/5HT vs.

Implications for the Target Compound :

- The 5-fluoroindazole group in the target compound may modulate monoamine release selectivity differently than indole-based analogs. For example, the indazole ring’s planar structure and hydrogen-bonding capacity could enhance interactions with serotonin transporters (SERT) vs. dopamine transporters (DAT).

Metabolic and Stability Considerations

- The propan-2-amine backbone may reduce first-pass metabolism compared to propan-1-amine derivatives (), due to steric shielding of the amine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.